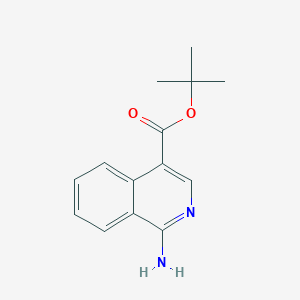
(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is known for its utility in various chemical reactions and applications, particularly in organic synthesis. This compound is characterized by the presence of a methanesulfonyl chloride group attached to a 4,4-dimethyloxolan-2-yl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of 4,4-dimethyloxolan-2-yl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group. The general reaction scheme is as follows:
4,4-Dimethyloxolan-2-yl alcohol+Methanesulfonyl chloride→(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride ion is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as sodium hydroxide or potassium carbonate are used in elimination reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate thioesters are formed.
Elimination Products: Alkenes are the major products of elimination reactions.
Hydrolysis Products: Methanesulfonic acid is formed upon hydrolysis.
Wissenschaftliche Forschungsanwendungen
(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules, which can be further transformed into various functional groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: It is employed in the modification of polymers to introduce sulfonate groups, enhancing their properties.
Biological Research: The compound is used in the synthesis of biologically active molecules and probes for studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride primarily involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound can also act as a leaving group in elimination reactions, facilitating the formation of alkenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the oxolane ring.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene ring instead of the oxolane ring.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride is unique due to the presence of the 4,4-dimethyloxolan-2-yl ring, which imparts steric hindrance and influences the reactivity of the methanesulfonyl chloride group. This makes it a valuable reagent in organic synthesis, particularly for introducing sterically hindered sulfonyl groups.
Eigenschaften
IUPAC Name |
(4,4-dimethyloxolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)3-6(11-5-7)4-12(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCUCGOSSWGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)

![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)





![4-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2469224.png)


![6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2469231.png)
![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2469233.png)
